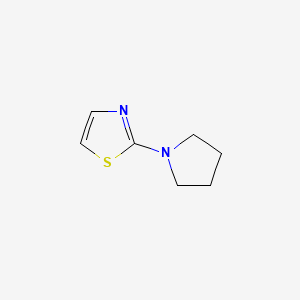

2-(Pyrrolidin-1-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVYKYRWYBBQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)thiazole Derivatives

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(pyrrolidin-1-yl)thiazole and its functionalized derivatives, compounds of interest due to their presence in various biologically active molecules.[1][2] The methodologies and data presented are tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthetic Approach

A versatile and efficient two-step protocol has been established for the synthesis of highly substituted 2-(pyrrolidin-1-yl)thiazole frameworks.[1][2][3] The general synthetic design involves the initial formation of a key intermediate, an N-benzoylthiourea derivative, followed by a cyclization reaction with an α-haloketone.

Step 1: Synthesis of N-Benzoylthiourea Intermediate The first step involves the reaction of a substituted pyrrolidine with benzoylisothiocyanate. This reaction is typically carried out in a dry solvent such as acetonitrile under reflux conditions. The resulting N-benzoylthiourea pyrrolidine derivatives are often stable and can be purified before the subsequent step.[1][3]

Step 2: Cyclization to form the 2-(Pyrrolidin-1-yl)thiazole Ring The purified N-benzoylthiourea intermediate is then reacted with a suitable α-bromo ketone, such as 2-bromo-4'-methoxyacetophenone, in a solvent like acetone.[1][3] This mixture is refluxed for an extended period (24-48 hours) to facilitate the Hantzsch thiazole synthesis, yielding the desired 2-(pyrrolidin-1-yl)thiazole derivative.[1][3][4]

Below is a diagram illustrating the general experimental workflow for this synthetic route.

Experimental Protocols

The following are generalized experimental procedures based on reported syntheses.[1][3] Researchers should adapt these protocols based on the specific substrates and scales used.

2.1. General Procedure for the Synthesis of N-Benzoylthiourea Intermediates (7)

-

To a solution of the corresponding pyrrolidine derivative (0.5 mmol) in dry acetonitrile (10 mL), add N-benzoylisothiocyanate (0.5 mmol, 64 µL).

-

Stir the resulting solution under reflux for 24 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

The crude product is typically purified by flash chromatography to yield the stable N-benzoylthiourea intermediate.

2.2. General Procedure for the Synthesis of 2-(Pyrrolidin-1-yl)thiazoles (5)

-

Dissolve the purified N-benzoylthiourea intermediate (e.g., compounds 7j-o ) (0.5 mmol) in dry acetone (10 mL).

-

Add the appropriate α-bromo ketone, for instance, 2-bromo-4'-methoxyacetophenone (0.5 mmol, 115 mg), to the solution.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and evaporate the solvent.

-

Purify the resulting crude product by flash chromatography to obtain the final 2-(pyrrolidin-1-yl)thiazole derivative.

Characterization Data

The synthesized compounds are characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data provides structural confirmation of the target molecules.

3.1. Tabulated Spectroscopic Data

The following table summarizes characterization data for a selection of representative racemic 2-(pyrrolidin-1-yl)thiazole derivatives synthesized via the described protocol.[1][3][5]

| Compound Ref. | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) |

| 5j | (3-Indolyl)methyl | Phenyl | 83 | 148-150 | 8.10-7.03 (m, ArH) |

| 5k | Phenyl | Phenyl | 72 | 148-150 | 8.10-7.03 (m, ArH) |

| 5l | (3-Indolyl)methyl | 4-Chlorophenyl | 80 | 148-150 | 8.44 (br. s, NH), 8.10-7.03 (m, ArH) |

| 5m | Phenyl | 4-Chlorophenyl | 65 | 148-150 | 8.10-7.03 (m, ArH) |

| 5n | Benzyl | Phenyl | 78 | 148-150 | 8.10-7.03 (m, ArH) |

| 5o | Benzyl | 4-Chlorophenyl | 75 | 148-150 | 8.10-7.03 (m, ArH) |

Note: The R¹ and R² substituents correspond to complex pyrrolidine frameworks described in the source literature. The yields are for the final cyclization step.[1][3]

3.2. Analytical Techniques

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300 MHz or 500 MHz.[1] Samples are typically dissolved in deuterated chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

-

Mass Spectrometry : Mass spectra are recorded to determine the molecular weight of the synthesized compounds, often using techniques like Electrospray Ionization (ESI).[5]

-

Infrared Spectroscopy : IR spectra are used to identify characteristic functional groups. For instance, the N-benzoylthiourea intermediates show characteristic absorptions for N-H and C=O groups.[5]

Logical Relationships in Synthesis

The success and stability of the synthesized compounds are highly dependent on the nature of the substituents on the pyrrolidine ring. This relationship dictates the feasibility of the synthetic pathway and the properties of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyrrolidin-1-yl)thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate understanding and further research in this area.

Introduction

The 2-(pyrrolidin-1-yl)thiazole scaffold is a key structural motif found in a variety of biologically active molecules. These compounds have garnered attention for their potential therapeutic applications, including antibacterial, antimycobacterial, and anticancer activities. A thorough understanding of their physicochemical properties is paramount for the rational design and development of new drug candidates, as these properties fundamentally influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide aims to consolidate the available data and methodologies to support researchers in this field.

Physicochemical Properties: Data Summary

Table 1: General Physicochemical Data of Selected 2-(Pyrrolidin-1-yl)thiazole Derivatives

| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |

| 2-(Pyrrolidin-1-yl)thiazole | C₇H₁₀N₂S | 154.23 | - | - | - | - |

| 2-(Pyrrolidin-1-yl)thiazol-4-ol | C₇H₁₀N₂OS | 170.23 | - | - | - | - |

| 2-Pyrrolidin-1-ylmethyl-thiazole-4-carboxylic acid | C₉H₁₂N₂O₂S | 212.27 | - | 370.9±22.0 (Predicted) | 1.384±0.06 (Predicted) | [1] |

| Polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives | Varied | Varied | - | - | - | [2] |

Data is limited in the public domain. Predicted values are from computational models.

Table 2: Acidity (pKa) and Lipophilicity (logP) of Selected Derivatives

| Compound/Derivative | pKa | logP | Method of Determination | Reference |

| Polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivative 1 | pKa₁: 3.25, pKa₂: 5.28, pKa₃: 8.01, pKa₄: 10.75 | - | Potentiometric Titration | [2] |

| Polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivative 2 | pKa₁: 3.31, pKa₂: 5.35, pKa₃: 8.15, pKa₄: 10.89 | - | Potentiometric Titration | [2] |

| Polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivative 3 | pKa₁: 3.39, pKa₂: 5.42, pKa₃: 8.22, pKa₄: 11.01 | - | Potentiometric Titration | [2] |

Note: The multiple pKa values reported for the polyfunctionalized derivatives correspond to the different ionizable groups within these complex molecules.

Table 3: Biological Activity of Selected 2-(pyrrolidin-1-yl)thiazole Derivatives

| Compound ID | R1 | R2 | R3 | Ar | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 5j | H | H | CO₂Me | Ph | >62.5 | [3][4] |

| 5k | H | H | CO₂Et | Ph | >62.5 | [3][4] |

| 5l | H | H | H | Ph | 31.25 | [3][4] |

| 5m | H | H | Me | Ph | 15.62 | [3][4] |

| 5n | Ph | H | CO₂Me | Ph | 7.81 | [3][4] |

| 5o | Bn | H | CO₂Me | Ph | 3.90 | [3][4] |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. The general structure for these compounds can be found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2-(pyrrolidin-1-yl)thiazole core and the determination of key physicochemical parameters.

General Synthesis of 2-(Pyrrolidin-1-yl)thiazole Derivatives

A common and versatile method for the synthesis of this class of compounds involves a two-step process starting from substituted pyrrolidines.[3][4]

Step 1: Formation of N-Benzoylthiourea Intermediate

-

To a solution of the desired substituted pyrrolidine (1.0 eq.) in dry acetonitrile, add benzoylisothiocyanate (1.0 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude N-benzoylthiourea derivative. This intermediate can be used in the next step without further purification.

Step 2: Thiazole Ring Formation

-

Dissolve the crude N-benzoylthiourea intermediate in acetone.

-

Add the appropriate α-bromo ketone (e.g., 2-bromoacetophenone) (1.0 eq.) to the solution.

-

Reflux the mixture for 12-24 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-(pyrrolidin-1-yl)thiazole derivative.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. A reliable method for its determination is potentiometric titration.[2]

-

Preparation of the Titration Solution:

-

Accurately weigh and dissolve the 2-(pyrrolidin-1-yl)thiazole derivative in a suitable co-solvent system if aqueous solubility is low (e.g., 50% v/v DMSO/water). The final concentration should be in the range of 1-5 mM.

-

Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

Acidify the solution to a low pH (e.g., pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl) to ensure all basic functionalities are protonated.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated glass electrode and a temperature probe into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value(s) can be determined from the inflection point(s) of the titration curve. The pH at the half-equivalence point corresponds to the pKa.

-

For more accurate determination, especially for multiprotic compounds, the data can be analyzed using specialized software (e.g., HYPERQUAD), which performs a non-linear least-squares fit of the potentiometric data.

-

Determination of Lipophilicity (logP) by RP-HPLC

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties. A widely used and efficient method for its estimation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation and Conditions:

-

An HPLC system equipped with a C18 stationary phase column, a UV detector, and an isocratic pump is typically used.

-

The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A series of standard compounds with known logP values that span the expected range of the test compounds are selected.

-

Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.

-

The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

-

-

Sample Analysis:

-

The 2-(pyrrolidin-1-yl)thiazole derivative of interest is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.

-

The retention time of the test compound is measured, and its log k' is calculated.

-

-

logP Determination:

-

The experimentally determined log k' value for the test compound is then used in the calibration curve equation to calculate its logP value.

-

Visualization of Key Concepts

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K/Akt/mTOR Signaling Pathway

Many thiazole derivatives have been investigated for their anticancer properties, with some acting as inhibitors of key signaling pathways that regulate cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-(pyrrolidin-1-yl)thiazole derivatives.

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps involved in determining the pKa of a compound using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Workflow for logP Determination by RP-HPLC

This diagram outlines the process of determining the lipophilicity (logP) of a compound using the RP-HPLC method.

Caption: Workflow for logP determination by RP-HPLC.

Conclusion

This technical guide has provided a consolidated overview of the physicochemical properties of 2-(pyrrolidin-1-yl)thiazole derivatives. While a comprehensive dataset remains to be fully established in the literature, the information and protocols presented herein offer a solid foundation for researchers. The provided methodologies for synthesis and characterization, along with the visualized concepts, are intended to aid in the design and evaluation of new analogs with improved therapeutic potential. Further systematic studies to generate a comprehensive physicochemical database for a wider range of these promising compounds are highly encouraged.

References

spectroscopic analysis of 2-(pyrrolidin-1-yl)thiazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(pyrrolidin-1-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for the unsubstituted parent compound, the following data tables present predicted values based on the analysis of structurally similar compounds, including 2-aminothiazole and various N-substituted pyrrolidines. These predictions provide a foundational guide for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-(pyrrolidin-1-yl)thiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | Thiazole H-5 |

| ~6.5 - 6.7 | d | 1H | Thiazole H-4 |

| ~3.4 - 3.6 | t | 4H | Pyrrolidine α-CH₂ |

| ~1.9 - 2.1 | m | 4H | Pyrrolidine β-CH₂ |

Table 2: Predicted ¹³C NMR Data for 2-(pyrrolidin-1-yl)thiazole

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | Thiazole C-2 |

| ~138 - 142 | Thiazole C-5 |

| ~108 - 112 | Thiazole C-4 |

| ~48 - 52 | Pyrrolidine α-C |

| ~24 - 28 | Pyrrolidine β-C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(pyrrolidin-1-yl)thiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1620 - 1580 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1550 - 1500 | Medium | C=C stretch (thiazole ring) |

| ~1450 - 1400 | Medium | CH₂ scissoring (pyrrolidine) |

| ~1300 - 1200 | Strong | C-N stretch (aromatic amine) |

| ~850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

| ~700 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(pyrrolidin-1-yl)thiazole

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 126 | Medium | [M - C₂H₄]⁺ |

| 98 | Medium | [M - C₄H₈]⁺ or [C₄H₄NS]⁺ |

| 84 | Medium | [C₄H₂NS]⁺ |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

| 55 | Medium | [C₃H₃S]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for small organic molecules and can be readily adapted for the analysis of 2-(pyrrolidin-1-yl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-(pyrrolidin-1-yl)thiazole.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

2-(pyrrolidin-1-yl)thiazole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

If an internal standard is not already present in the solvent, add a small drop of TMS.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a larger number of scans (typically 128 to 1024 or more, depending on sample concentration) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(pyrrolidin-1-yl)thiazole by their characteristic vibrational frequencies.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory (recommended) or salt plates (NaCl or KBr)

-

2-(pyrrolidin-1-yl)thiazole sample (a few milligrams)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them with the functional groups present in 2-(pyrrolidin-1-yl)thiazole.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(pyrrolidin-1-yl)thiazole to confirm its molecular formula and aid in structural elucidation.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

2-(pyrrolidin-1-yl)thiazole sample (microgram to nanogram quantities)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure (using a direct insertion probe with EI):

-

Sample Preparation:

-

Dissolve a very small amount of the sample in a volatile solvent.

-

Apply a small drop of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy (typically 70 eV).

-

Set the mass range to be scanned (e.g., m/z 40-300).

-

-

Sample Introduction and Analysis:

-

Insert the probe into the mass spectrometer's vacuum lock.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship between the different techniques in the structural elucidation of 2-(pyrrolidin-1-yl)thiazole.

Caption: Experimental workflow for the spectroscopic analysis of 2-(pyrrolidin-1-yl)thiazole.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Initial Screening of the Biological Activity of 2-(Pyrrolidin-1-yl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyrrolidin-1-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a comprehensive overview of the initial screening of the biological activity of this compound class, focusing on its antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols for key in vitro assays are provided, along with a compilation of reported quantitative activity data. Furthermore, this guide illustrates the potential mechanisms of action through signaling pathway diagrams, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-(pyrrolidin-1-yl)thiazole core.

Introduction

The pyrrolidine and thiazole ring systems are integral components of numerous natural products and synthetic compounds with significant pharmacological properties. The fusion of these two heterocycles into the 2-(pyrrolidin-1-yl)thiazole framework has yielded derivatives with a broad spectrum of biological activities, including antibacterial, antimycobacterial, anticancer, and anti-inflammatory effects.[1][2] This guide serves as a practical resource for the initial in vitro evaluation of novel 2-(pyrrolidin-1-yl)thiazole derivatives.

Biological Activities and Data Presentation

The primary biological activities reported for 2-(pyrrolidin-1-yl)thiazole derivatives are summarized below. The quantitative data from various studies are presented in structured tables for ease of comparison.

Antimicrobial Activity

Derivatives of 2-(pyrrolidin-1-yl)thiazole have demonstrated notable activity against a range of bacterial and mycobacterial strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Substituted 2-(pyrrolidin-1-yl)thiazoles | M. tuberculosis H37Rv | 3.90 - 62.5 | [3] |

| 4-F-phenyl derivative | S. aureus | 30.53 ± 0.42 (inhibition zone in mm at 400 µg) | [4] |

| 4-F-phenyl derivative | B. cereus | 21.70 ± 0.36 (inhibition zone in mm at 400 µg) | [4] |

| Various derivatives | Gram-positive & Gram-negative bacteria | 62.5 - 500 | [3] |

| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria | - | [4] |

Table 1: Summary of Antimicrobial Activity of 2-(Pyrrolidin-1-yl)thiazole Derivatives.

Anticancer Activity

The anticancer potential of 2-(pyrrolidin-1-yl)thiazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| Pyrrolidine-carboxamide 7g | A-549 (Lung) | < 1.10 | [6] |

| Pyrrolidine-carboxamide 7g | MCF-7 (Breast) | < 1.10 | [6] |

| Pyrrolidine-carboxamide 7g | HT-29 (Colon) | < 1.10 | [6] |

| Thiazolyl-pyrazoline 7g | A549 (Lung) | 3.92 | [7] |

| Thiazolyl-pyrazoline 7m | T-47D (Breast) | 0.75 | [7] |

| Thiazole derivative 3 | MCF-7 (Breast) | 20.6 ± 0.3 (µg/mL) | [8] |

Table 2: Summary of Anticancer Activity of 2-(Pyrrolidin-1-yl)thiazole and Related Derivatives.

Anti-inflammatory Activity

Certain thiazole derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

| Compound/Derivative | Assay | Inhibition | Reference |

| Naphthalenone-thiazole hybrid 3f | Nitric Oxide Species (LPS-stimulated RAW264.7) | IC50 = 62.93 µM | [9] |

| Naphthalenone-thiazole hybrid 3f | TNF-α (LPS-stimulated RAW264.7) | IC50 = 67.50 µM | [9] |

| Pyrazolo[3,4-d]thiazole 5b & 6b | Pro-inflammatory cytokines (LPS-stimulated RAW264.7) | Significant downregulation of IL-1β, IL-6, and TNF-α | [10] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | Pro-inflammatory cytokines (LPS-stimulated RAW264.7) | Potent inhibition of NO, IL-6, and TNF-α release | [11] |

Table 3: Summary of Anti-inflammatory Activity of Thiazole Derivatives.

Experimental Protocols

Detailed methodologies for the initial screening of the biological activities of 2-(pyrrolidin-1-yl)thiazole derivatives are provided below.

Antibacterial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Test compound (2-(pyrrolidin-1-yl)thiazole derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compound (2-(pyrrolidin-1-yl)thiazole derivative)

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

-

Anti-inflammatory Screening: TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

-

Test compound (2-(pyrrolidin-1-yl)thiazole derivative)

-

Human monocytic cell line (e.g., THP-1) or murine macrophages (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

TNF-α ELISA kit

-

Sterile 96-well plates

Procedure:

-

Cell Culture and Stimulation:

-

Culture the cells in a 96-well plate. For THP-1 cells, differentiation into macrophages may be required (e.g., using PMA).

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Include a vehicle control (LPS-stimulated cells with solvent) and a negative control (unstimulated cells).

-

Incubate for a specified period (e.g., 4-24 hours).

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control.

-

Determine the IC50 value if a dose-response relationship is observed.

-

Potential Signaling Pathways

The biological activities of 2-(pyrrolidin-1-yl)thiazole derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on the observed anticancer and anti-inflammatory effects, two key pathways are highlighted below.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Thiazole-containing compounds have been identified as inhibitors of EGFR tyrosine kinase.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Pyrrolidine derivatives have been shown to inhibit NF-κB.[12]

Conclusion

The 2-(pyrrolidin-1-yl)thiazole scaffold represents a promising starting point for the development of novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a foundational framework for the initial in vitro screening of this class of compounds, encompassing detailed experimental protocols, a summary of existing activity data, and an overview of potential molecular targets. The presented methodologies and data will aid researchers in the systematic evaluation and advancement of 2-(pyrrolidin-1-yl)thiazole derivatives as potential drug candidates. Further investigations into the structure-activity relationships and mechanisms of action are warranted to unlock the full therapeutic potential of this versatile heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.cu.edu.tr [abis-files.cu.edu.tr]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antibacterial Potential of Novel 2-(Pyrrolidin-1-yl)thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the promising candidates, 2-(pyrrolidin-1-yl)thiazole derivatives have emerged as a class of compounds with noteworthy antibacterial and antimycobacterial properties. This technical guide provides a comprehensive overview of the synthesis, in vitro antibacterial activity, and experimental protocols associated with these novel compounds, offering a valuable resource for researchers in the field of infectious disease and drug discovery.

Antibacterial Activity: Quantitative Data Summary

The antibacterial efficacy of newly synthesized 2-(pyrrolidin-1-yl)thiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key indicator of antibacterial potency. A study by Belveren et al. investigated a series of polysubstituted 2-(pyrrolidin-1-yl)thiazole frameworks and reported their MIC values against various bacterial strains. The results, summarized in Table 1, indicate moderate to good activity, with some compounds showing better efficacy than the reference drug ethambutol against M. tuberculosis[1][2]. Notably, compounds 7k, 7l, and 7m demonstrated the highest activities with MIC values ranging from 3.90 to 7.81 µg/mL against M. tuberculosis H37Rv[1][2]. The antibacterial activity against other bacterial strains was found to be in the range of 62.5 - 500 µg/mL[1][2].

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(Pyrrolidin-1-yl)thiazole Derivatives

| Compound | M. tuberculosis H37Rv (µg/mL) | S. aureus ATCC 25925 (µg/mL) | E. coli ATCC 25923 (µg/mL) | A. baumannii ATCC 02026 (µg/mL) | B. subtilis ATCC 6633 (µg/mL) | A. hydrophila ATCC 95080 (µg/mL) |

| 6j | 20 | >500 | >500 | >500 | >500 | >500 |

| 6f | 31.25 | >500 | >500 | >500 | >500 | >500 |

| 7k | 3.90 | - | - | - | - | - |

| 7l | 7.81 | >500 | >500 | >500 | >500 | >500 |

| 7m | 3.90 | >500 | >500 | >500 | >500 | >500 |

| 7n | 31.25 | >500 | >500 | >500 | >500 | >500 |

| Isoniazid | - | - | - | - | - | - |

| Ethambutol | - | - | - | - | - | - |

| Ampicillin | - | 0.9 | 125 | 125 | 0.9 | 125 |

Data extracted from Belveren et al.[1][2]. A '-' indicates that the data was not reported.

Zone of Inhibition

Another common method to assess antibacterial activity is the agar well diffusion assay, which measures the diameter of the zone of inhibition around a disk or well containing the test compound. A study by Yildiz et al. evaluated the antibacterial activity of a 4-F-phenyl derivative of a thiazole-pyrrolidine compound (11 ) and observed selective activity against Gram-positive bacteria[3][4]. The results are presented in Table 2.

Table 2: Zone of Inhibition of a 4-F-phenyl Thiazole-Pyrrolidine Derivative (11)

| Bacterial Strain | Concentration (µg) | Inhibition Zone (mm, mean ± SD) |

| S. aureus | 400 | 30.53 ± 0.42 |

| B. cereus | 400 | 21.70 ± 0.36 |

| B. cereus | 160 | 8.97 ± 0.31 |

| E. coli | - | No inhibition |

| S. typhimurium | - | No inhibition |

Data extracted from Yildiz et al.[3][4]. A '-' indicates that no inhibition was observed.

The selective activity against Gram-positive bacteria may be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a significant barrier to many antimicrobial compounds[3].

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of new antibacterial compounds. The following sections outline the key protocols used in the cited studies.

Synthesis of 2-(Pyrrolidin-1-yl)thiazole Derivatives

The synthesis of the 2-(pyrrolidin-1-yl)thiazole framework generally involves a multi-step process. A versatile approach reported by Belveren et al. proceeds through the reaction of polysubstituted pyrrolidines with benzoylisothiocyanate, followed by a cyclization reaction with an α-bromo ketone[1][5].

This synthetic route offers good yields and selectivity, providing a reliable method for generating a library of diverse 2-(pyrrolidin-1-yl)thiazole derivatives for further biological evaluation[1][5].

Antibacterial Activity Assays

The Minimum Inhibitory Concentration (MIC) values were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[1][2].

Protocol Steps:

-

Stock Solution Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Stock solutions are serially diluted in appropriate broth media (e.g., Mueller-Hinton broth, Tryptic Soy broth) to achieve a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.62, 7.8, 3.9, and 1.9 µg/mL)[1][2].

-

Agar Incorporation: The diluted compounds are mixed with molten agar.

-

Plate Preparation: The agar-compound mixture is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar plates is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The inoculated plates are incubated under conditions suitable for bacterial growth.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. A control test with DMSO is performed to ensure the solvent has no effect on microbial growth[2].

The broth microdilution method is another standard procedure for determining MIC and can be adapted for assessing the zone of inhibition[3][4].

Protocol Steps:

-

Stock Solution and Dilutions: Stock solutions of the compounds are prepared and serially diluted in broth directly in the wells of a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the test microorganism is added to each well.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as detected by the lack of turbidity.

For determining the zone of inhibition , the agar well diffusion method is employed. Wells are made in the agar, and a specific concentration of the test compound is added to each well. After incubation, the diameter of the clear zone around each well, where bacterial growth is inhibited, is measured[3].

Mechanism of Action and Future Directions

While the antibacterial activity of 2-(pyrrolidin-1-yl)thiazole derivatives has been established, the precise mechanism of action remains largely unknown at present[1][2]. Further research is required to elucidate the molecular targets and signaling pathways affected by these compounds. Understanding the mechanism of action is a critical step in the drug development process, as it can inform lead optimization, predict potential resistance mechanisms, and aid in the design of more potent and selective antibacterial agents.

Future studies should focus on:

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for antibacterial activity and to guide the design of more potent analogs.

-

Mechanism of action studies: To identify the cellular targets and pathways inhibited by these compounds.

-

In vivo efficacy studies: To evaluate the therapeutic potential of the most promising compounds in animal models of infection.

-

Toxicity profiling: To assess the safety of these compounds for potential clinical development.

The promising in vitro antibacterial activity of novel 2-(pyrrolidin-1-yl)thiazole compounds underscores their potential as a valuable scaffold for the development of new anti-infective therapies. The data and protocols presented in this guide provide a solid foundation for further research and development in this important area.

References

Unlocking the Antimycobacterial Potential of 2-(Pyrrolidin-1-yl)thiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. The 2-(pyrrolidin-1-yl)thiazole scaffold has garnered significant interest as a promising pharmacophore in the design of new antimycobacterial agents. This technical guide provides a comprehensive overview of the synthesis, antimycobacterial activity, and potential mechanism of action of this class of compounds, based on available scientific literature.

Quantitative Antimycobacterial Activity and Cytotoxicity

A series of 2-(pyrrolidin-1-yl)thiazole analogs have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. The primary metric for antimycobacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth. The following tables summarize the reported MIC values and cytotoxicity data for selected analogs.

| Compound ID | Mycobacterial Strain | MIC (µg/mL) | Reference |

| 6a | M. tuberculosis | 15.62 | [1] |

| 6b | M. tuberculosis | 15.62 | [1] |

| 6c | M. tuberculosis | 15.62 | [1] |

| 39 | M. tuberculosis | 62.5 | [1] |

| Unnamed Analogs | M. tuberculosis H37Rv | 31.25 - 125 | [2] |

| Unnamed Analogs | M. tuberculosis H37Rv | 40 | [2] |

| Unnamed Analogs | M. tuberculosis H37Rv | 80 | [2] |

| Compound ID | Cell Line | Cytotoxicity Metric | Value | Reference |

| Unnamed Analogs | L929 cells | Not specified | Low toxicity observed | [3][4] |

| 4b | MDA-MB-231/ATCC | Potent activity | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of 2-(pyrrolidin-1-yl)thiazole analogs.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.[2][5][6]

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Mycobacterium tuberculosis H37Rv (or other relevant strains) culture

-

Test compounds (2-(pyrrolidin-1-yl)thiazole analogs)

-

Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

-

Alamar Blue reagent

-

Tween 80

Procedure:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Test compounds and standard drugs are serially diluted in 7H9 broth directly in the 96-well plates. A row with no drug serves as a growth control, and a well with media alone serves as a sterile control.

-

Inoculation: Each well (except the sterile control) is inoculated with the prepared mycobacterial suspension.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

-

Re-incubation: Plates are re-incubated at 37°C for 24-48 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay: XTT Method

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess the cytotoxicity of compounds on mammalian cell lines, such as L929 mouse fibroblasts.[3][4]

Materials:

-

96-well tissue culture plates

-

L929 mouse fibroblast cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Test compounds

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS - Phenazine Methosulfate)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: L929 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A set of wells with untreated cells serves as a control.

-

Incubation: The plates are incubated for another 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of XTT Reagent: The XTT labeling reagent is mixed with the electron-coupling reagent immediately before use.

-

Addition of XTT Reagent: The prepared XTT reagent mixture is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours. During this time, metabolically active cells reduce the yellow XTT to a soluble orange formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 650 nm.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for screening these compounds and a proposed mechanism of action.

Caption: Generalized workflow for the synthesis and screening of 2-(pyrrolidin-1-yl)thiazole analogs.

Caption: Proposed mechanism of action via inhibition of the mycolic acid biosynthesis pathway.

Potential Mechanism of Action

While the precise molecular target of 2-(pyrrolidin-1-yl)thiazole analogs has not been definitively elucidated, the structural similarity of the 2-aminothiazole moiety to known antitubercular agents provides clues to a potential mechanism of action. Thiolactomycin, a natural product containing a thiolactone ring, is a known inhibitor of the β-ketoacyl-ACP synthases (KasA and KasB) in M. tuberculosis. These enzymes are crucial for the elongation of fatty acids in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[7] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.

It is hypothesized that 2-(pyrrolidin-1-yl)thiazole analogs may act by inhibiting one or more enzymes in the mycolic acid biosynthesis pathway, potentially KasA/B.[7] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death. Further biochemical and genetic studies are required to confirm this proposed mechanism and identify the specific molecular target(s) of this promising class of compounds.

Conclusion and Future Directions

The 2-(pyrrolidin-1-yl)thiazole scaffold represents a valuable starting point for the development of novel antimycobacterial agents. The available data indicates that analogs of this class exhibit promising activity against M. tuberculosis. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and pharmacokinetic properties of the lead compounds.

-

Mechanism of Action studies: To definitively identify the molecular target(s) and elucidate the mechanism of inhibition.

-

In vivo efficacy studies: To evaluate the therapeutic potential of the most promising analogs in animal models of tuberculosis.

-

Evaluation against resistant strains: To determine the activity of these compounds against MDR and XDR clinical isolates of M. tuberculosis.

By pursuing these research avenues, the full potential of 2-(pyrrolidin-1-yl)thiazole analogs as a new class of antitubercular drugs can be realized, contributing to the global effort to combat tuberculosis.

References

- 1. XXT Test - Eurofins Medical Device Testing [eurofins.com]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bbrc.in [bbrc.in]

- 6. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-(Pyrrolidin-1-yl)thiazole: A Bioactive Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular frameworks that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic structures, the 2-(pyrrolidin-1-yl)thiazole scaffold has recently garnered significant attention as a promising and versatile bioactive core. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of this emerging scaffold, presenting key data, detailed experimental protocols, and a visualization of its mechanism of action to facilitate further research and development in this exciting area.

Quantitative Bioactivity Data

The 2-(pyrrolidin-1-yl)thiazole scaffold has demonstrated a broad spectrum of biological activities, including antibacterial, antimycobacterial, anticancer, and anticonvulsant properties. The following tables summarize the quantitative data from key studies, offering a comparative look at the potency of various derivatives.

Table 1: Antibacterial Activity of 2-(Pyrrolidin-1-yl)thiazole Derivatives

| Compound | M. tuberculosis H37Rv | S. aureus | B. subtilis | A. hydrophila | E. coli | A. baumannii | Reference |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||

| 6j | 20 | >500 | >500 | >500 | >500 | >500 | [1] |

| 6m | 62.5 | 500 | 500 | 250 | 500 | 500 | [1] |

| 7k | 7.81 | 250 | 250 | 125 | 250 | 250 | [1] |

| 7l | 3.90 | 125 | 125 | 62.5 | 125 | 125 | [1] |

| 7m | 3.90 | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 | [1] |

| Ampicillin | - | 0.9 | 0.9 | - | 1.9 | 125 | [1] |

| Isoniazid | 0.04 | - | - | - | - | - | [2] |

| Ethambutol | 1.95 | - | - | - | - | - | [2] |

Table 2: Anticancer Activity of 2-(Pyrrolidin-1-yl)thiazole Derivatives

| Compound | PI3Kα IC50 (nM) | HDAC6 IC50 (nM) | L-363 Cell Line IC50 (µM) | Reference |

| 21j | 2.9 | 26 | 0.17 | [3] |

Table 3: Anticonvulsant Activity of Thiazole-Based Pyrrolidinone Derivatives

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |

| 5g | >100 | 18.4 | 170.2 | 9.2 |

Note: Data for anticonvulsant activity of a closely related scaffold is presented here as a representative example due to the limited availability of specific data for the 2-(pyrrolidin-1-yl)thiazole core in this therapeutic area.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of the 2-(pyrrolidin-1-yl)thiazole scaffold.

General Procedure for the Synthesis of 2-(Pyrrolidin-1-yl)thiazole Derivatives

A versatile and efficient method for the synthesis of the 2-(pyrrolidin-1-yl)thiazole framework involves a two-step process.[1][2] Initially, a substituted pyrrolidine is reacted with benzoylisothiocyanate in a suitable solvent like acetonitrile under reflux. This is followed by a sequential reaction with an α-bromo ketone, such as 2-bromo-4'-methoxyacetophenone, in refluxing acetone to yield the desired 2-(pyrrolidin-1-yl)thiazole derivative.[1][2]

Antibacterial and Antimycobacterial Activity Assays

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method.[1]

-

Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The antimycobacterial activity against Mycobacterium tuberculosis H37Rv is assessed using the MABA.[2]

-

Preparation of Test Compounds: Serial dilutions of the test compounds are prepared in 7H9 broth supplemented with OADC in a 96-well plate.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.

-

Inoculation and Incubation: The wells are inoculated with the mycobacterial suspension and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue and Reading: After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Anticancer Activity Assays

The inhibitory activity against PI3Kα and HDAC6 is determined using commercially available assay kits.

-

PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay): This assay measures the amount of ADP produced during the kinase reaction. The test compound is incubated with the PI3Kα enzyme and its substrate. The reaction is stopped, and the amount of ADP is quantified using a luciferase-based detection system. The luminescence signal is proportional to the enzyme activity, and the IC50 value is calculated from the dose-response curve.

-

HDAC6 Inhibition Assay (Fluorometric): This assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developer enzyme to release a fluorescent molecule. The test compound is incubated with the HDAC6 enzyme and the substrate. The reaction is stopped, and the fluorescence is measured. The fluorescence intensity is directly proportional to the HDAC6 activity, and the IC50 value is determined from the dose-response curve.

Anticonvulsant Activity Screening

The MES test is a model for generalized tonic-clonic seizures.

-

Animal Preparation: Mice are administered the test compound intraperitoneally.

-

Induction of Seizure: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Determination of ED50: The median effective dose (ED50) is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

The scPTZ test is a model for myoclonic and absence seizures.

-

Animal Preparation: Mice are pretreated with the test compound.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously.

-

Observation: The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions). Protection is defined as the absence of clonic seizures within a specified observation period.

-

Determination of ED50: The ED50 is the dose of the compound that protects 50% of the animals from clonic seizures.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by 2-(pyrrolidin-1-yl)thiazole derivatives and a typical experimental workflow for their synthesis and initial biological screening.

Caption: Dual inhibition of PI3Kα and HDAC6 signaling pathway.

Caption: General experimental workflow for scaffold development.

Conclusion

The 2-(pyrrolidin-1-yl)thiazole scaffold represents a significant finding in the landscape of medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the potential of this promising bioactive core. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted and holds the promise of yielding next-generation drugs for a variety of diseases.

References

Exploring the Chemical Space of 2-(Pyrrolidin-1-yl)thiazole Derivatives: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrrolidine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The 2-(pyrrolidin-1-yl)thiazole core combines the structural features of two pharmacologically important moieties, offering a versatile platform for developing novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of these derivatives, covering synthetic strategies, structure-activity relationships (SAR), and their diverse biological activities. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside quantitative data and visualizations to support drug discovery and development efforts.

Introduction

Thiazole and pyrrolidine rings are privileged structures in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in drugs like the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[3][4] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent pharmacophore.[5] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold found in many alkaloids and synthetic drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties.[2][6]

The combination of these two scaffolds into the 2-(pyrrolidin-1-yl)thiazole framework has yielded compounds with a wide spectrum of biological activities, including antimicrobial, antimycobacterial, anticancer, and neuroprotective properties.[1][2][7] This guide aims to consolidate the current knowledge on these derivatives, providing a foundational resource for researchers aiming to explore and exploit this promising chemical space.

Synthetic Strategies

A versatile and efficient two-step protocol is the most common method for synthesizing highly functionalized 2-(pyrrolidin-1-yl)thiazole derivatives.[8][9] This approach, a variation of the Hantzsch thiazole synthesis, offers good yields and allows for the introduction of diversity at multiple points on both the pyrrolidine and thiazole rings.

The general synthetic workflow is outlined below.

This two-step process involves the initial reaction of a substituted pyrrolidine with benzoylisothiocyanate, typically in acetonitrile, to form a stable N-benzoylthiourea intermediate.[8] This intermediate is then reacted with a substituted α-bromo ketone in refluxing acetone to yield the final 2-(pyrrolidin-1-yl)thiazole product via cyclocondensation.[9] The choice of solvent in the second step can be critical; using protic solvents like methanol can sometimes lead to debenzoylation and the formation of 2,3-disubstituted thiazoles.[10]

Biological Activities and Structure-Activity Relationships

Derivatives of the 2-(pyrrolidin-1-yl)thiazole scaffold have been investigated for a range of therapeutic applications. The substituents on both heterocyclic rings play a crucial role in determining the potency and selectivity of their biological effects.

Antimicrobial and Antimycobacterial Activity

A significant area of investigation for these compounds has been their activity against various bacterial and mycobacterial strains.[1] Several derivatives have shown moderate to good activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) superior to the reference drug ethambutol.[10]

| Compound ID | Key Substituents | Target Strain | MIC (µg/mL) | Reference |

| 7k | p-chlorophenyl, methoxycarbonyl, 3-indolylmethyl | M. tuberculosis H37Rv | 3.90 | [10] |

| 7l | p-chlorophenyl, methoxycarbonyl, 3-indolylmethyl | M. tuberculosis H37Rv | 7.81 | [10] |

| 7m | p-chlorophenyl, methoxycarbonyl, 3-indolylmethyl | M. tuberculosis H37Rv | 3.90 | [10] |

| Ethambutol | (Reference Drug) | M. tuberculosis H37Rv | 5 - 10 | [2] |

| Isoniazid | (Reference Drug) | M. tuberculosis H37Rv | 0.025-0.05 | [10] |

| 51a | 4-fluorophenyl on thiazole | B. cereus | 21.70 ± 0.36 | [2] |

| 51a | 4-fluorophenyl on thiazole | S. aureus | 30.53 ± 0.42 | [2] |

| Gentamicin | (Reference Drug) | B. cereus / S. aureus | 22.65 / 22.17 | [2] |

Structure-Activity Relationship (SAR):

-

The presence of a p-chlorophenyl group and a 3-indolylmethyl substituent on the pyrrolidine ring appears to be beneficial for anti-tuberculosis activity.[10]

-

For general antibacterial activity, a 4-fluorophenyl substituent on the thiazole ring resulted in the best activity against Gram-positive bacteria B. cereus and S. aureus.[2][11]

-

Generally, activity against Gram-negative bacteria is limited, which may be due to the barrier presented by the outer membrane of these bacteria.[12]

Enzyme Inhibition

The 2-(pyrrolidin-1-yl)thiazole scaffold has been explored for its potential to inhibit enzymes relevant to various diseases, such as acetylcholinesterase (AChE) for Alzheimer's disease and carbonic anhydrases (CAs).[1]

| Compound ID | Target Enzyme | Ki (nM) | Reference |

| 3b | hCA I | 17.61 ± 3.58 | [1] |

| 3b | hCA II | 5.14 ± 0.61 | [1] |

| 6a | AChE | 22.34 ± 4.53 | [1] |

| 6b | AChE | 27.21 ± 3.96 | [1] |

| Tacrine | AChE (Reference) | - | [1] |

Structure-Activity Relationship (SAR):

-

In a series of pyrrolidine-containing benzenesulfonamides, specific substitution patterns led to potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as AChE.[1]

-

Compounds 6a and 6b , bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents respectively, were identified as the most promising AChE inhibitors in their series.[2]

Anticancer and Kinase Inhibition Potential

While data specifically on 2-(pyrrolidin-1-yl)thiazole derivatives as anticancer agents is emerging, the broader 2-aminothiazole class is a well-established scaffold in oncology.[4][13] It is a core component of the multi-kinase inhibitor Dasatinib.[4] Derivatives have shown potential as inhibitors of various kinases, including Aurora kinase, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR.[14][15] The exploration of the pyrrolidin-1-yl subclass in this area is a logical and promising direction for future research.

Neuroprotective Effects

The thiazole scaffold is present in Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS) with neuroprotective properties.[16] Recent studies have begun to explore thiazole derivatives, including those with sulfonamide moieties, for their potential in treating neurodegenerative diseases like Parkinson's.[7] These compounds may exert their effects by activating SIRT1, reducing oxidative stress, and preventing mitochondrial dysfunction.[7] The incorporation of the pyrrolidine ring could further modulate blood-brain barrier permeability and target engagement, making this an important area for future investigation.

Key Experimental Protocols

General Synthesis of 2-(Pyrrolidin-1-yl)thiazoles (Adapted from Belveren et al.)[8]

Step 1: Synthesis of N-Benzoylthiourea Intermediate

-

Dissolve the desired substituted pyrrolidine (1.0 eq) in anhydrous acetonitrile.

-

Add benzoylisothiocyanate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude N-benzoylthiourea intermediate by flash chromatography on silica gel to yield the stable intermediate.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)thiazole

-

Dissolve the purified N-benzoylthiourea intermediate (1.0 eq) in anhydrous acetone.

-

Add the appropriate α-bromo ketone (1.1 eq) to the solution.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, concentrate the mixture under vacuum.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final 2-(pyrrolidin-1-yl)thiazole derivative.

-

Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[10]

-

Preparation: Use sterile 96-well microplates. Add 100 µL of Middlebrook 7H9 broth to each well.

-

Compound Dilution: Serially dilute the test compounds in the wells across the plate.

-

Inoculation: Prepare an inoculum of Mycobacterium tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth and add 100 µL to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Reading: Add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.

-

Analysis: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1]

-

Reagents: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, 50 µL of buffer, and 25 µL of the test compound solution at various concentrations.

-

Initiation: Start the reaction by adding 25 µL of the AChE enzyme solution.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The 2-(pyrrolidin-1-yl)thiazole scaffold represents a rich and underexplored region of chemical space with demonstrated potential across multiple therapeutic areas. The synthetic accessibility allows for extensive derivatization and optimization of biological activity. Current research highlights promising leads in the development of novel antimycobacterial agents and enzyme inhibitors.

Future efforts should focus on:

-

Expanding Chemical Diversity: Systematically exploring a wider range of substituents on both the pyrrolidine and thiazole rings to build comprehensive SAR models.

-